molecular formula C15H11BrCl2N2O4S B1680031 RPR104632 CAS No. 154106-92-0

RPR104632

Cat. No.: B1680031
CAS No.: 154106-92-0
M. Wt: 466.1 g/mol
InChI Key: HNXXFIJGNAGRFN-UHFFFAOYSA-N
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Description

RPR104632 is a novel and potent antagonist located at the N-methyl-D-aspartate (NMDA) glycine site with neuroprotective activity. It is known for its ability to antagonize the binding of [3H]5,7-dichlorokynurenic acid to the rat cerebral cortex with a Ki of 4.9 nM .

Preparation Methods

The synthetic routes and reaction conditions for RPR104632 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

RPR104632 undergoes several types of chemical reactions, including:

Scientific Research Applications

RPR104632 has a wide range of scientific research applications, including:

    Chemistry: Used as a research tool to study the NMDA receptor and its interactions with other molecules.

    Biology: Investigated for its neuroprotective properties and its potential to mitigate neurotoxicity.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and epilepsy.

    Industry: Utilized in the development of new pharmaceuticals targeting the NMDA receptor.

Mechanism of Action

RPR104632 exerts its effects by specifically antagonizing the NMDA receptor at the glycine site. This inhibition prevents the binding of glycine, a co-agonist required for NMDA receptor activation, thereby reducing the excitotoxic effects associated with excessive NMDA receptor activity. The molecular targets and pathways involved include the NMDA receptor and associated signaling pathways that regulate neuronal survival and function .

Comparison with Similar Compounds

RPR104632 is unique in its high affinity and specificity for the NMDA glycine site. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific targets, potency, and therapeutic applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O4S/c16-9-3-1-2-8(4-9)7-20-14(15(21)22)19-12-6-10(17)5-11(18)13(12)25(20,23)24/h1-6,14,19H,7H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXXFIJGNAGRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934929
Record name 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154106-92-0
Record name Rpr 104632
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154106920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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